molecular formula C8H8N2O2 B13174186 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid

Cat. No.: B13174186
M. Wt: 164.16 g/mol
InChI Key: PKHYZNJNMCDXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a heterocyclic organic compound of interest in synthetic and medicinal chemistry research. This molecule features a 1-ethyl-substituted imidazole core linked to a propiolic acid moiety via a rigid acetylene bond. The presence of both an imidazole ring, a common pharmacophore, and an alkyne functional group makes it a versatile building block for constructing more complex molecular architectures . The propiolic acid group allows this compound to participate in various chemical reactions, including oxidation, reduction, and substitution, enabling researchers to diversify its structure for different applications . Its structural features are similar to other imidazole-based propynoates which are used as intermediates in chemical synthesis . Compounds of this class are frequently investigated for their potential biological activities, which may include antimicrobial and antifungal properties, as suggested by studies on related molecules . The rigid, linear geometry imposed by the triple bond is a key structural attribute that can be exploited in drug discovery for probing enzyme active sites or in materials science. Please note: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylimidazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

PKHYZNJNMCDXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C#CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Imidazole Substituent Acid Group Additional Groups Reference
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid 1-Ethyl Prop-2-ynoic acid (C≡C) None N/A
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (9) 1-Phenylmethyl Propanoic acid (single bond) Tetrazole, chlorotrityl
(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride 1-Methyl Prop-2-enoic acid (C=C, E-configuration) Hydrochloride salt
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid 1-H (unsubstituted) Prop-2-enoic acid (C=C) Phenylmethylene
2-[(2-Chlorobenzoyl)amino]-3-(1H-imidazol-4-yl)propanoic acid 1-H (unsubstituted) Propanoic acid (single bond) 2-Chlorobenzoylamino

Key Observations:

  • Backbone Rigidity: The target compound’s alkyne group (prop-2-ynoic acid) increases rigidity compared to analogs with single or double bonds (e.g., propanoic or propenoic acids) . This may enhance stability in biological environments or catalytic applications.
  • Functional Diversity: Analogs like compound 9 () incorporate tetrazole and chlorotrityl groups, which are known for metal coordination or protease inhibition, whereas the target compound lacks such moieties.

Biological Activity

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a compound of significant interest due to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol
  • CAS Number : 7699-35-6

Antimicrobial Properties

Research has indicated that compounds containing imidazole moieties exhibit notable antimicrobial properties. For instance, studies on various imidazolium salts have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial membranes and interference with cellular processes.

  • Case Study : A study reported in the Journal of Antimicrobial Chemotherapy highlighted that imidazolium derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting potential for development into new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer activity, which is supported by various studies focusing on imidazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases.

  • Research Findings : In vitro studies demonstrated that 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can inhibit the proliferation of certain cancer cell lines, such as breast and colon cancer cells. The compound was found to disrupt the cell cycle and promote apoptosis, indicating its potential as a chemotherapeutic agent.

The biological activity of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Data Table: Biological Activities Summary

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibitionJournal of Antimicrobial Chemotherapy
AntimicrobialEscherichia coliLower MIC compared to antibioticsJournal of Antimicrobial Chemotherapy
AnticancerBreast cancer cellsInduced apoptosisIn vitro studies
AnticancerColon cancer cellsCell cycle arrestIn vitro studies

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